molecular formula C16H20N6O2 B11257915 2-(azepan-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine

2-(azepan-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine

Cat. No.: B11257915
M. Wt: 328.37 g/mol
InChI Key: OKJIIBDVCBDYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(AZEPAN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a pyrimidine core substituted with an azepane ring, a nitro group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(AZEPAN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the azepane ring and the nitro group. The phenyl group is usually introduced through a substitution reaction.

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Azepane Ring Introduction: The azepane ring can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the pyrimidine core.

    Nitro Group Addition: The nitro group is typically introduced through nitration, using a mixture of concentrated nitric acid and sulfuric acid.

    Phenyl Group Substitution: The phenyl group can be introduced through a Suzuki coupling reaction, using a phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(AZEPAN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The azepane ring and phenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various functional groups on the azepane ring or phenyl group.

Scientific Research Applications

2-(AZEPAN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(AZEPAN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(AZEPAN-1-YL)-2-PHENYLETHYLAMINE: Similar structure but lacks the nitro group and pyrimidine core.

    1-AZEPAN-1-YL-2-PHENYL-2-(4-THIOXO-1,4-DIHYDRO-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)ETHANONE: Contains a pyrazolo[3,4-d]pyrimidine core instead of a pyrimidine core.

Uniqueness

2-(AZEPAN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is unique due to its combination of an azepane ring, a nitro group, and a phenyl group on a pyrimidine core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

2-(azepan-1-yl)-5-nitro-4-N-phenylpyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6O2/c17-14-13(22(23)24)15(18-12-8-4-3-5-9-12)20-16(19-14)21-10-6-1-2-7-11-21/h3-5,8-9H,1-2,6-7,10-11H2,(H3,17,18,19,20)

InChI Key

OKJIIBDVCBDYDA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.